molecular formula C18H23N7O2 B5480555 [4-(Ethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]-(2-phenoxyethyl)cyanamide

[4-(Ethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]-(2-phenoxyethyl)cyanamide

Cat. No.: B5480555
M. Wt: 369.4 g/mol
InChI Key: MOIFRKAJVGZNTG-UHFFFAOYSA-N
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Description

[4-(Ethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]-(2-phenoxyethyl)cyanamide is a complex organic compound that features a triazine ring, a morpholine ring, and a cyanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Ethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]-(2-phenoxyethyl)cyanamide typically involves multiple steps The starting materials often include ethylamine, morpholine, and 2-phenoxyethyl cyanamide The triazine ring is formed through a cyclization reaction, which is then functionalized with the morpholine and ethylamine groups

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure high efficiency and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

[4-(Ethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]-(2-phenoxyethyl)cyanamide can undergo various chemical reactions including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the cyanamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can lead to amines.

Scientific Research Applications

[4-(Ethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]-(2-phenoxyethyl)cyanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific pathways in disease models.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of [4-(Ethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]-(2-phenoxyethyl)cyanamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and thereby affecting cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: An organic compound with a similar amine functional group.

    Allopurinol Related Compounds: These compounds share structural similarities and are used in pharmaceutical applications.

Uniqueness

What sets [4-(Ethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]-(2-phenoxyethyl)cyanamide apart is its unique combination of functional groups and its potential for diverse applications. Its triazine ring and morpholine group provide distinct chemical properties that are not found in simpler compounds like benzylamine.

Properties

IUPAC Name

[4-(ethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]-(2-phenoxyethyl)cyanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N7O2/c1-2-20-16-21-17(24-8-11-26-12-9-24)23-18(22-16)25(14-19)10-13-27-15-6-4-3-5-7-15/h3-7H,2,8-13H2,1H3,(H,20,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOIFRKAJVGZNTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=N1)N(CCOC2=CC=CC=C2)C#N)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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